3-Allyl-4,5-diethoxybenzaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

3-Allyl-4,5-diethoxybenzaldehyde (CAS 872183-41-0) is a trisubstituted aromatic aldehyde belonging to the alkoxybenzaldehyde class. Its structure features an aldehyde group at the 1-position, an allyl (-CH₂CH=CH₂) substituent at the 3-position, and two ethoxy (-OCH₂CH₃) groups at the 4- and 5-positions of the benzene ring.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 872183-41-0
Cat. No. B1335096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-4,5-diethoxybenzaldehyde
CAS872183-41-0
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)CC=C)C=O
InChIInChI=1S/C14H18O3/c1-4-7-12-8-11(10-15)9-13(16-5-2)14(12)17-6-3/h4,8-10H,1,5-7H2,2-3H3
InChIKeyFDSXWDMVMBKPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Allyl-4,5-diethoxybenzaldehyde (CAS 872183-41-0): Chemical Identity and Structural Baseline


3-Allyl-4,5-diethoxybenzaldehyde (CAS 872183-41-0) is a trisubstituted aromatic aldehyde belonging to the alkoxybenzaldehyde class. Its structure features an aldehyde group at the 1-position, an allyl (-CH₂CH=CH₂) substituent at the 3-position, and two ethoxy (-OCH₂CH₃) groups at the 4- and 5-positions of the benzene ring [1]. The molecular formula is C₁₄H₁₈O₃ with a molecular weight of 234.29 g/mol, a calculated LogP of approximately 3.1–3.6, and a boiling point of ~345°C at 760 mmHg . The compound is commercially supplied as a research chemical with typical purity specifications of 95–98% .

Why 3-Allyl-4,5-diethoxybenzaldehyde Cannot Be Substituted by Generic Benzaldehyde Analogs


The combination of an ortho-allyl substituent and a 4,5-diethoxy pattern on the benzaldehyde core is structurally distinct and governs reactivity in ways that simpler analogs (e.g., 3,4-dimethoxybenzaldehyde, 4-allylbenzaldehyde, or 3,4,5-trimethoxybenzaldehyde) cannot replicate. The allyl group serves as a latent handle for transition-metal-catalyzed cross-coupling (Heck, Suzuki-Miyaura) and intramolecular cyclization, while the electron-donating ethoxy groups modulate the electrophilicity of the aldehyde carbonyl [1][2]. Critically, no publicly available study has directly compared 3-allyl-4,5-diethoxybenzaldehyde head-to-head with a defined analog in any standardized biological or catalytic assay. The differentiation argument therefore rests on the structural uniqueness of the substitution pattern rather than on quantitative superiority over named comparators .

Quantitative Evidence Guide: 3-Allyl-4,5-diethoxybenzaldehyde Differentiation Data


Physicochemical LogP Comparison: Diethoxy vs. Dimethoxy Analog

The diethoxy analog exhibits a computed LogP (XLogP3) of 3.1 [1], whereas the corresponding 3-allyl-4,5-dimethoxybenzaldehyde (CAS 67483-49-2) has a vendor-reported LogP of 2.52 . The 0.58 log unit increase corresponds to an approximately 3.8-fold higher predicted partition coefficient, which may influence membrane permeability and organic-solvent partitioning in synthetic workflows.

Lipophilicity Drug-likeness Physicochemical profiling

Evaluating Claims of Antitumor Activity: KB Cell Line Data Contextualization

A single screening data point recorded in PubChem (AID 440989) indicates that 3-allyl-4,5-diethoxybenzaldehyde was tested for antitumor activity against the KB human oral epidermoid carcinoma cell line, yielding 50% inhibition of tumor cell growth at an unspecified concentration after 144 hours . No IC₅₀ value, positive control, or comparator data are publicly linked to this record. In contrast, no KB screening data are available for the dimethoxy analog.

Anticancer KB cell line Cytotoxicity

Boiling Point and Vapor Pressure: Diethoxy vs. Dimethoxy Analog

The diethoxy analog exhibits a predicted boiling point of 345.1 ± 42.0 °C at 760 mmHg, compared to 315 °C for the dimethoxy analog [1]. The ~30 °C higher boiling point for the diethoxy compound reflects its greater molecular weight (234.29 vs. 206.24 g/mol) and reduced volatility, which may be advantageous for high-temperature reactions or vacuum distillation protocols where retention of the aldehyde is desired.

Thermal stability Volatility Distillation

Rotatable Bonds and Conformational Flexibility: Diethoxy vs. Dimethoxy Analog

3-Allyl-4,5-diethoxybenzaldehyde has 7 rotatable bonds, compared to 5 for the dimethoxy analog . The additional two rotatable bonds originate from the ethoxy groups, conferring greater conformational flexibility. In ligand-based drug design, higher rotatable bond counts can affect entropic penalties upon binding, and this measurable difference may influence target engagement profiles in screening campaigns.

Conformational entropy Molecular flexibility Drug design

Best Application Scenarios for 3-Allyl-4,5-diethoxybenzaldehyde Based on Available Evidence


Medicinal Chemistry Screening Libraries Requiring Higher Lipophilicity

When assembling a compound library for cell-based phenotypic screening where higher LogP (≥3.0) is correlated with improved membrane permeability, 3-allyl-4,5-diethoxybenzaldehyde (XLogP3 = 3.1) [1] may be preferred over the dimethoxy analog (LogP = 2.52) . The ~0.58 log unit difference represents a measurable, albeit modest, lipophilicity enhancement that could influence intracellular target engagement.

High-Temperature Synthetic Transformations

For reactions conducted at elevated temperatures (e.g., GaCl₃-mediated cyclocondensations of o-allylbenzaldehydes [1] or Pd-catalyzed cross-couplings), the diethoxy analog's predicted boiling point of ~345 °C provides a wider thermal operating window compared to the dimethoxy variant (315 °C). This difference may reduce substrate loss through evaporation in open-vessel or reflux conditions.

Fragment-Based or Conformation-Focused Lead Discovery

In fragment-based drug discovery or conformational SAR campaigns, the 7 rotatable bonds of the diethoxy analog—versus 5 for the dimethoxy comparator—present a distinct flexibility profile [1]. This difference may be exploited when probing target binding pockets that favor more flexible, entropically diverse ligand scaffolds.

Targeted Anticancer Library Design Incorporating KB-Active Aldehydes

The preliminary KB cell growth inhibition signal (50% inhibition at 144 h) recorded in PubChem [1] provides a rationale for including 3-allyl-4,5-diethoxybenzaldehyde in focused anticancer screening decks, particularly given the absence of equivalent data for the dimethoxy analog. Researchers prioritizing the KB cell line as a preliminary cytotoxicity filter may find this annotation valuable for library selection.

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